molecular formula C20H20N2O2 B11336745 3-butoxy-N-(quinolin-8-yl)benzamide

3-butoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B11336745
M. Wt: 320.4 g/mol
InChI Key: UUZKDPDYAIXSRE-UHFFFAOYSA-N
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Description

3-Butoxy-N-(quinolin-8-yl)benzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-N-(quinolin-8-yl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 8-aminoquinoline. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Butoxy-N-(quinolin-8-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s quinoline moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • N-(quinolin-8-yl)benzamide
  • 3-butoxybenzamide
  • 8-aminoquinoline derivatives

Comparison: 3-Butoxy-N-(quinolin-8-yl)benzamide stands out due to its unique combination of the butoxy group and the quinoline moiety. This combination enhances its solubility and bioavailability compared to other similar compounds. Additionally, the presence of the butoxy group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-butoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C20H20N2O2/c1-2-3-13-24-17-10-4-8-16(14-17)20(23)22-18-11-5-7-15-9-6-12-21-19(15)18/h4-12,14H,2-3,13H2,1H3,(H,22,23)

InChI Key

UUZKDPDYAIXSRE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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